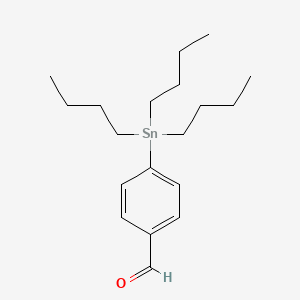
Benzaldehyde, 4-(tributylstannyl)-
Cat. No. B8411783
Key on ui cas rn:
88373-27-7
M. Wt: 395.2 g/mol
InChI Key: SDKHMUMPGVDDAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08894971B2
Procedure details


To 5.2 μL sodium [123I] iodide (138.1 MBq) was added, ammonium acetate buffer (100 μL, pH 4, 0.2M), sodium [127I] iodide (51 μL, 10 mM solution in 0.01M sodium hydroxide, 5.1×10−7 moles), peracetic acid (11 μL, 50 mM solution, 5.5×10−7 moles) and 4-tributylstannyl benzaldehyde (100 μL, 200 μg, 2 mg/mL solution in acetonitrile, 5.06×10−7 moles). An additional 50 μL acetonitrile was added to aid solubility of the 4-tributylstannyl benzaldehyde, and the reaction mixture allowed to incubate at room temperature for approximately 20 minutes prior to HPLC analysis, which showed [123I]-4-iodobenzaldehyde (tR˜8 minutes, system A, Example 2) with an RCP of >90%. To the reaction mixture was added 1 mL acetonitrile and 10 mL water and the resulting solution loaded onto a tC-18 light cartridge (pre-treated with 2.5 mL methanol and 5 mL water). [123I]-4-iodobenzaldehyde was eluted with 0.5 mL 1:1 t-butanol:water in 48% yield (non-decay corrected).










Name
peracetic acid
Quantity
11 μL
Type
reactant
Reaction Step Eight



[Compound]
Name
[123I]-4-iodobenzaldehyde
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Name
Yield
48%
Identifiers


|
REACTION_CXSMILES
|
[Na].[I-:2].C([O-])(=O)C.[NH4+].C(OO)(=O)C.C([Sn](CCCC)(CCCC)[C:18]1[CH:25]=[CH:24][C:21]([CH:22]=[O:23])=[CH:20][CH:19]=1)CCC>O.CO.C(#N)C>[I:2][C:18]1[CH:25]=[CH:24][C:21]([CH:22]=[O:23])=[CH:20][CH:19]=1 |f:2.3,^1:0|
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
1 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Step Three
|
Name
|
|
|
Quantity
|
50 μL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
Step Four
Step Five
|
Name
|
|
|
Quantity
|
100 μL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)[O-].[NH4+]
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
Step Seven
|
Name
|
|
|
Quantity
|
51 μL
|
|
Type
|
reactant
|
|
Smiles
|
[I-]
|
Step Eight
|
Name
|
peracetic acid
|
|
Quantity
|
11 μL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OO
|
Step Nine
|
Name
|
|
|
Quantity
|
100 μL
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Sn](C1=CC=C(C=O)C=C1)(CCCC)CCCC
|
Step Ten
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Sn](C1=CC=C(C=O)C=C1)(CCCC)CCCC
|
Step Eleven
[Compound]
|
Name
|
[123I]-4-iodobenzaldehyde
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


WASH
|
Type
|
WASH
|
|
Details
|
[123I]-4-iodobenzaldehyde was eluted with 0.5 mL 1:1 t-butanol
|
Outcomes


Product
Details
Reaction Time |
20 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
IC1=CC=C(C=O)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 48% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
